Val-Pro-Pro

Description

This compound has been reported in Trypanosoma brucei with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

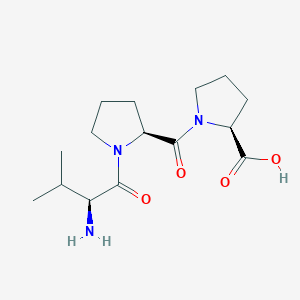

(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O4/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22/h9-12H,3-8,16H2,1-2H3,(H,21,22)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFAQXCYFQKSHT-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58872-39-2 | |

| Record name | Val-pro-pro | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058872392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VAL-PRO-PRO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U1R84870F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Characterization of Val-Pro-Pro: A Bioactive Tripeptide from Milk Casein

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Milk, long recognized for its nutritional value, is also a rich source of bioactive peptides encrypted within its primary protein, casein. These peptides are inactive within the parent protein sequence but can be released through enzymatic hydrolysis, such as during gastrointestinal digestion or food processing (e.g., fermentation). Among the most studied of these is Val-Pro-Pro (VPP), a tripeptide that has garnered significant scientific interest for its physiological effects, most notably its role as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological activity of VPP derived from milk casein.

Discovery and Liberation of this compound from Casein

The discovery of this compound is intrinsically linked to research on the health benefits of fermented dairy products. Initial studies identified that milk fermented with specific strains of bacteria, particularly Lactobacillus helveticus, exhibited antihypertensive properties.[1] This led to the hypothesis that the proteolytic systems of these microorganisms were releasing bioactive peptides from casein.

VPP originates from the β-casein fraction of milk protein.[1] Its liberation is primarily an enzymatic process. While not typically generated by digestive enzymes alone, VPP is efficiently produced during the fermentation of milk, where bacterial proteases cleave the larger casein protein into smaller peptide fragments.[1] It is also naturally present in various aged cheeses, where its concentration can increase during ripening.[2][3]

Experimental Protocol: Enzymatic Hydrolysis of Casein for VPP Release

This protocol outlines a general method for the laboratory-scale production of a casein hydrolysate enriched with VPP using a protease from Aspergillus oryzae or a similar food-grade enzyme.

Materials:

-

Casein powder (bovine)

-

Food-grade protease (e.g., from Aspergillus oryzae)

-

Sodium hydroxide (NaOH) solution (e.g., 1M) for pH adjustment

-

Hydrochloric acid (HCl) solution (e.g., 1M) for pH adjustment

-

Deionized water

-

pH meter

-

Stirred, temperature-controlled reaction vessel

Procedure:

-

Substrate Preparation: Prepare an aqueous suspension of casein (e.g., 5-10% w/v) in deionized water. Stir continuously until the casein is fully dispersed.

-

pH and Temperature Adjustment: Adjust the pH of the casein suspension to the optimal range for the selected protease (e.g., pH 8.0-10.0 for alkaline proteases) using NaOH solution. Heat the mixture to the optimal temperature for the enzyme (e.g., 50-60°C).

-

Enzymatic Hydrolysis: Add the protease to the casein suspension. The enzyme-to-substrate ratio should be optimized but can typically start at 1-2% (w/w of protein).

-

Incubation: Maintain the reaction at the optimal temperature and pH for a set period (e.g., 1-4 hours), with continuous stirring. The degree of hydrolysis can be monitored over time.

-

Enzyme Inactivation: To stop the hydrolysis, heat the mixture rapidly to a temperature that deactivates the enzyme (e.g., 85-95°C) and hold for 10-15 minutes.

-

Cooling and Storage: Cool the resulting casein hydrolysate and store it at 4°C or frozen (-20°C) for subsequent purification and analysis.

Isolation, Purification, and Identification of this compound

Following hydrolysis, VPP exists in a complex mixture of other peptides and amino acids. A multi-step purification process is required for its isolation.

Experimental Workflow for VPP Isolation and Identification

The typical workflow involves initial fractionation by molecular weight, followed by chromatographic separation and mass spectrometry for definitive identification.

References

- 1. Producibility and digestibility of antihypertensive beta-casein tripeptides, this compound and Ile-Pro-Pro, in the gastrointestinal tract: analyses using an in vitro model of mammalian gastrointestinal digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

Val-Pro-Pro: A Deep Dive into the Structure-Activity Relationship for Angiotensin-Converting Enzyme (ACE) Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the tripeptide Val-Pro-Pro (VPP) as an inhibitor of the Angiotensin-Converting Enzyme (ACE). VPP, a naturally occurring peptide derived from milk proteins, has garnered significant interest for its potential antihypertensive properties. Understanding its SAR is crucial for the development of novel and more potent ACE inhibitors for the management of hypertension and related cardiovascular diseases.

Introduction to ACE Inhibition and the Role of this compound

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. Angiotensin-Converting Enzyme (ACE), a key component of this system, catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates the vasodilator bradykinin. Inhibition of ACE, therefore, leads to a reduction in blood pressure, making it a prime target for antihypertensive drugs.

This compound is a tripeptide that has been shown to exhibit competitive inhibition of ACE. Its structure, particularly the C-terminal proline residue, is believed to play a pivotal role in its inhibitory activity by interacting with the active site of the ACE enzyme.

Quantitative Analysis of ACE Inhibitory Activity

The inhibitory potency of VPP and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the in vitro ACE inhibitory activities of VPP and various synthetic analogs, providing insights into the structural requirements for potent inhibition.

Table 1: In Vitro ACE Inhibitory Activity of this compound and Related Tripeptides

| Peptide | Sequence | IC50 (µM) | Source |

| This compound (VPP) | VPP | 9 | [1] |

| Ile-Pro-Pro (IPP) | IPP | 5 | [1] |

| Val-Ala-Pro (VAP) | VAP | 1.0 | [2] |

| Leu-Pro-Pro (LPP) | LPP | - | [3] |

Table 2: Structure-Activity Relationship of VAP Analogs with Modifications at the N-Terminal and Middle Positions

| Peptide | Sequence | IC50 (µM) | Source |

| Val-Ala-Pro | VAP | 1.0 | [2] |

| Leu-Ser-Pro | LSP | 1.7 | [2] |

| Thr-Arg-Pro | TRP | 1.3 | [2] |

| Val-Leu-Pro | VLP | 3.9 | [2] |

| Val-Gly-Pro | VGP | 26.3 | [2] |

| Val-Ser-Pro | VSP | 10.4 | [2] |

| Gly-Ala-Pro | GAP | 35.0 | [2] |

Table 3: Effect of Deletion of Amino Acid Residues from VAP on ACE Inhibitory Activity

| Peptide | Sequence | IC50 (µM) | Source |

| Val-Ala | VA | 326 | [2] |

| Ala-Pro | AP | 230 | [2] |

Experimental Protocols

In Vitro ACE Inhibition Assay (Cushman and Cheung Method)

This widely used spectrophotometric assay is based on the quantification of hippuric acid formed from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

-

This compound or analog peptides as inhibitors

-

Sodium borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

1.0 N HCl

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Dissolve ACE in cold sodium borate buffer to a final concentration of 2 mU/mL.

-

Dissolve HHL in sodium borate buffer to a final concentration of 5 mM.

-

Prepare a stock solution of the inhibitor peptide in deionized water and perform serial dilutions to obtain a range of concentrations.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, mix 50 µL of the inhibitor solution (or deionized water for control) with 50 µL of the ACE solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 150 µL of the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Termination and Extraction:

-

Stop the reaction by adding 250 µL of 1.0 N HCl.

-

Add 1.5 mL of ethyl acetate to extract the hippuric acid formed.

-

Vortex the mixture vigorously for 15 seconds.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

-

Quantification:

-

Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness in a vacuum concentrator or by heating at 95°C for 10 minutes.

-

Re-dissolve the dried hippuric acid in 1.0 mL of deionized water.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Calculation of Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

The spontaneously hypertensive rat (SHR) is a well-established animal model for studying hypertension.

Animals:

-

Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks old.

-

Age-matched normotensive Wistar-Kyoto (WKY) rats as a control group.

Procedure:

-

Acclimatization:

-

House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

-

-

Blood Pressure Measurement:

-

Measure the systolic blood pressure (SBP) and heart rate (HR) of conscious rats using the non-invasive tail-cuff method.

-

Train the rats to the procedure for several days before the actual measurements to minimize stress-induced variations.

-

-

Drug Administration:

-

Administer this compound or the test compound orally via gavage.

-

A typical dose for VPP is in the range of 10-50 mg/kg body weight.

-

The vehicle (e.g., saline) is administered to the control group.

-

-

Data Collection:

-

Measure SBP and HR at various time points after administration (e.g., 0, 2, 4, 6, 8, and 24 hours) to determine the time course of the antihypertensive effect.

-

For chronic studies, administer the compound daily for several weeks and measure blood pressure at regular intervals.

-

-

Data Analysis:

-

Calculate the change in SBP from the baseline for each rat.

-

Compare the changes in SBP between the treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

-

Signaling Pathways and Molecular Interactions

The antihypertensive effect of this compound is primarily mediated through its interaction with the Renin-Angiotensin System (RAS) and the Kallikrein-Kinin System (KKS).

Renin-Angiotensin System (RAS)

VPP competitively inhibits ACE, thereby reducing the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a decrease in blood pressure.

References

- 1. Structural insights into the inhibitory mechanism of angiotensin‐I‐converting enzyme by the lactotripeptides IPP and VPP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Silico Studies on Angiotensin I-Converting Enzyme Inhibitory Peptides Found in Hydrophobic Domains of Porcine Elastin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of proline-rich tripeptides in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

Val-Pro-Pro: A Multifaceted Tripeptide Beyond ACE Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Val-Pro-Pro (VPP), derived from the hydrolysis of milk casein, is widely recognized for its angiotensin-converting enzyme (ACE) inhibitory activity and subsequent antihypertensive effects. However, a growing body of scientific evidence reveals that the biological functions of VPP extend far beyond simple ACE inhibition. This technical guide provides a comprehensive overview of the multifaceted roles of VPP, focusing on its cardiovascular, anti-inflammatory, and metabolic effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this bioactive peptide.

Cardiovascular Effects Beyond Blood Pressure Regulation

VPP exerts a range of beneficial effects on the cardiovascular system that are independent of its ACE-inhibitory action. These effects primarily revolve around the improvement of endothelial function and the modulation of vascular tone.

Endothelial Function and Nitric Oxide Production

VPP has been shown to enhance endothelial function, a critical factor in maintaining cardiovascular health. A key mechanism underlying this effect is the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO). NO is a potent vasodilator and plays a crucial role in regulating blood flow, preventing platelet aggregation, and inhibiting vascular smooth muscle cell proliferation.

Studies have demonstrated that VPP can induce NO production in cultured endothelial cells at concentrations as low as 100 nmol/L.[1] This effect is believed to be mediated, at least in part, through the bradykinin B2 receptor and the subsequent activation of intracellular signaling pathways.[1] Furthermore, in vivo studies have shown that administration of VPP can upregulate the gene expression of eNOS in the aorta.[2]

Attenuation of Arterial Dysfunction

VPP has also been found to attenuate arterial dysfunction and stiffness, which are independent predictors of cardiovascular events. In a randomized, double-blind, placebo-controlled trial, supplementation with a casein hydrolysate containing VPP and Ile-Pro-Pro (IPP) for eight weeks significantly improved central systolic blood pressure and brachial-ankle pulse wave velocity (baPWV), a measure of arterial stiffness, in hypertensive subjects.

Table 1: Effects of VPP and IPP on Cardiovascular Parameters in Hypertensive Subjects

| Parameter | Active Group (VPP & IPP) | Placebo Group | P-value |

| Change in Central Systolic Blood Pressure (mmHg) | -11.0 ± 11.0 | -4.5 ± 9.6 | <0.01 |

| Change in Brachial-Ankle Pulse Wave Velocity (cm/s) | -73.9 ± 130.0 | -8.4 ± 137.1 | <0.05 |

| Change in Brachial Systolic Blood Pressure (mmHg) | -10.5 ± 11.5 | -3.9 ± 9.6 | <0.05 |

Data from a randomized, double-blind, placebo-controlled trial.

Anti-inflammatory Properties

Chronic low-grade inflammation is a key contributor to the pathogenesis of numerous diseases, including atherosclerosis and metabolic syndrome. VPP has demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways.

Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α), NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including cytokines and adhesion molecules.

VPP has been shown to inhibit the activation of the NF-κB pathway.[3] This inhibition is achieved by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, VPP effectively blocks the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.

Modulation of Monocyte Adhesion

The adhesion of monocytes to the vascular endothelium is a critical early step in the development of atherosclerotic plaques. VPP has been found to modulate this process by downregulating the activation of β1 and β2 integrins on monocytic cells.[4] This effect is mediated through the suppression of the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family.[4]

Table 2: In Vitro Anti-inflammatory Effects of this compound (VPP)

| Effect | Cell Type | VPP Concentration | Outcome |

| Inhibition of PMA-induced monocyte adhesion to HUVECs | THP-1 monocytes, HUVECs | 1 mM | Significant decrease in adhesion (p<0.05) |

| Suppression of PMA-induced JNK phosphorylation | THP-1 monocytes | 1 mM | Significant suppression (p<0.05) |

| Inhibition of TNF-α-induced NF-κB activation | 3T3-F442A adipocytes | 50 µM | Inhibition of p65 phosphorylation |

Metabolic Effects

Beyond its cardiovascular and anti-inflammatory roles, VPP also exhibits promising metabolic effects, suggesting its potential in the management of metabolic disorders like insulin resistance and type 2 diabetes.

Promotion of Adipocyte Differentiation and Function

VPP has been shown to promote the differentiation of pre-adipocytes into mature, functional adipocytes.[3] This process is accompanied by an upregulation of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis, and an increase in the secretion of adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties.[3]

Table 3: Effects of VPP on Adipocyte Differentiation Markers

| Marker | Treatment | Fold Change vs. Control |

| Intracellular Lipid Accumulation | VPP (50 µM) | Significant increase |

| PPARγ Protein Expression | VPP (50 µM) | Upregulation |

| Adiponectin Secretion | VPP (50 µM) | Increased secretion |

Data from in vitro studies on 3T3-F442A pre-adipocytes.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental approaches, the following diagrams illustrate key signaling pathways and a general workflow for investigating the effects of VPP.

References

- 1. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. origene.com [origene.com]

- 4. Pharmacokinetics of valproic acid obtained after administration of three oral formulations to humans. | Semantic Scholar [semanticscholar.org]

Val-Pro-Pro: A Tripeptide's Pivotal Role in Modulating Anti-Inflammatory Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

The tripeptide Val-Pro-Pro (VPP), primarily derived from milk casein, has garnered significant scientific attention for its multifaceted physiological effects, extending beyond its well-established anti-hypertensive properties.[1][2][3][4] A growing body of evidence elucidates its potent anti-inflammatory capabilities, positioning it as a promising candidate for therapeutic interventions in chronic inflammatory conditions. This technical guide provides a comprehensive overview of the molecular mechanisms underlying VPP's anti-inflammatory actions, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

VPP exerts its anti-inflammatory effects through the modulation of several key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5][6] Additionally, its influence extends to the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the regulation of cytokine production.[3][4][7]

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. VPP has been demonstrated to effectively suppress this pathway. In inflammatory conditions, the inhibitor of NF-κB, IκBα, is typically phosphorylated and subsequently degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines.[2][7]

Studies have shown that VPP can prevent the degradation of IκBα and inhibit the phosphorylation of the p65 subunit of NF-κB.[6][7] This action effectively sequesters the NF-κB complex in the cytoplasm, thereby preventing the expression of target genes such as TNF-α, IL-1β, and IL-6.[1][2][7]

The MAPK pathway, which includes extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK, plays a crucial role in cellular responses to inflammatory stimuli. VPP has been shown to differentially modulate this pathway. Specifically, VPP can diminish the activation of ERK1/2 and JNK.[1][5][8] By attenuating the phosphorylation of these kinases, VPP helps to suppress the downstream inflammatory cascade, including the expression of adhesion molecules and pro-inflammatory cytokines.[8]

PPAR-γ is a nuclear receptor that plays a critical role in adipogenesis and glucose metabolism and also possesses anti-inflammatory properties.[9][10][11] VPP has been found to upregulate the expression of PPAR-γ.[3][4][7] Activation of PPAR-γ can antagonize the activity of pro-inflammatory transcription factors like NF-κB and AP-1, leading to a reduction in the expression of inflammatory genes.[9]

Quantitative Impact on Inflammatory Markers

The anti-inflammatory effects of VPP have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: Effect of VPP on Pro-inflammatory Cytokine Protein Levels in LPS-induced Bovine Mammary Epithelial Cells

| Cytokine | Treatment | Concentration | % Change vs. LPS Control | Reference |

| TNF-α | VPP | 50 µM | Decreased | [1] |

| TNF-α | VPP | 100 µM | Decreased | [1] |

| IL-1β | VPP | 50 µM | Decreased | [1] |

| IL-1β | VPP | 100 µM | Decreased | [1] |

| IL-6 | VPP | 50 µM | Decreased | [1] |

| IL-6 | VPP | 100 µM | Decreased | [1] |

Table 2: Effect of VPP on Anti-inflammatory Cytokine Protein Levels in LPS-induced Bovine Mammary Epithelial Cells

| Cytokine | Treatment | Concentration | % Change vs. LPS Control | Reference |

| IL-10 | VPP | 50 µM | Increased | [1] |

| IL-10 | VPP | 100 µM | Increased | [1] |

Table 3: Effect of VPP on Inflammatory Gene Expression in a Mouse Mastitis Model

| Gene | Treatment | Concentration | % Change vs. LPS Control | Reference |

| TNF-α mRNA | VPP | 300 µM/kg | Suppressed | [1] |

| TNF-α mRNA | VPP | 600 µM/kg | Suppressed | [1] |

| IL-1β mRNA | VPP | 300 µM/kg | Suppressed | [1] |

| IL-1β mRNA | VPP | 600 µM/kg | Suppressed | [1] |

| IL-6 mRNA | VPP | 300 µM/kg | Suppressed | [1] |

| IL-6 mRNA | VPP | 600 µM/kg | Suppressed | [1] |

Experimental Protocols

To facilitate the replication and further investigation of VPP's anti-inflammatory properties, this section details the methodologies employed in key studies.

-

Cell Line: Bovine mammary epithelial cells (BMECs) or 3T3-F442A murine pre-adipocytes are commonly used.[1][7]

-

Culture Conditions: Cells are typically cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.

-

Induction of Inflammation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours is used to induce an inflammatory response in BMECs.[1] For 3T3-F442A cells, TNF-α at 10 ng/mL for 30 minutes is used to stimulate inflammatory signaling.[2][7]

-

VPP Treatment: Cells are pre-treated with VPP at concentrations ranging from 50 µM to 100 µM for a specified period before the addition of the inflammatory stimulus.[1][7]

-

Protein Extraction: Cells are lysed using RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-IκBα, anti-phospho-p65, anti-p65, anti-α-tubulin) overnight at 4°C.[2][7]

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

RNA Extraction: Total RNA is extracted from tissues or cells using TRIzol reagent according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

-

qRT-PCR: Real-time PCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (e.g., TNF-α, IL-1β, IL-6) is calculated using the 2^-ΔΔCt method with a housekeeping gene (e.g., GAPDH, β-actin) as an internal control.

Conclusion and Future Directions

The milk-derived tripeptide this compound demonstrates significant anti-inflammatory potential through its ability to modulate key signaling pathways, including NF-κB and MAPK, and to upregulate the anti-inflammatory nuclear receptor PPAR-γ. The quantitative data from both in vitro and in vivo studies consistently show a reduction in pro-inflammatory markers and an increase in anti-inflammatory mediators. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic applications of VPP.

Future investigations should focus on elucidating the precise molecular interactions of VPP with its upstream targets, exploring its efficacy in a wider range of chronic inflammatory disease models, and conducting clinical trials to validate its therapeutic potential in humans. The development of VPP as a nutraceutical or pharmacological agent could offer a novel and safe approach to the management of inflammatory disorders.

References

- 1. Protective mechanism of milk-derived bioactive peptides VPP and IPP against lipopolysaccharide-induced inflammation in bovine mammary epithelial cells and a mouse mastitis model | Animal Nutriomics | Cambridge Core [cambridge.org]

- 2. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (this compound) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells | PLOS One [journals.plos.org]

- 3. Milk-derived tripeptides IPP (Ile-Pro-Pro) and VPP (this compound) promote adipocyte differentiation and inhibit inflammation in 3T3-F442A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. genscript.com [genscript.com]

- 6. researchgate.net [researchgate.net]

- 7. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (this compound) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Casein-derived tripeptide, this compound (VPP), modulates monocyte adhesion to vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Constitutive activation of peroxisome proliferator-activated receptor-gamma suppresses pro-inflammatory adhesion molecules in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of peroxisome proliferator-activated receptor gamma inhibits endothelin-1-induced cardiac hypertrophy via the calcineurin/NFAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Bioavailability and Metabolism of Val-Pro-Pro

A Comprehensive Overview for Researchers and Drug Development Professionals

The tripeptide Val-Pro-Pro (VPP) is a bioactive peptide derived primarily from fermented milk products, renowned for its potential health benefits, most notably its inhibitory effect on the angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure.[1][2] Understanding the in vivo journey of VPP—from ingestion to its site of action and subsequent metabolism—is critical for its validation and application as a functional food ingredient or therapeutic agent. This technical guide provides a detailed examination of the bioavailability and metabolic fate of VPP, supported by experimental data and methodologies.

Bioavailability and Absorption

The systemic bioavailability of orally administered VPP is a crucial determinant of its physiological efficacy. While generally low, the absorption of intact VPP is facilitated by its inherent resistance to gastrointestinal digestion and can be influenced by the food matrix.[1][2][3]

Intestinal Transport Mechanisms

The intestinal epithelium presents a significant barrier to peptide absorption. Studies utilizing human intestinal Caco-2 cell monolayers, a standard in vitro model for intestinal absorption, have elucidated the primary transport mechanisms for VPP.

-

Paracellular Diffusion : The main pathway for the transport of intact VPP across the intestinal barrier appears to be paracellular diffusion, which is the passage of substances through the tight junctions between epithelial cells.[3][4]

-

Peptide Transporter 1 (PepT1) : While the PepT1 transporter is a major pathway for the absorption of many di- and tripeptides, its role in the transepithelial transport of intact VPP is considered minor.[4] Studies suggest that while VPP may be taken up by Caco-2 cells via PepT1, it is likely rapidly hydrolyzed by intracellular peptidases, preventing the intact tripeptide from reaching the basolateral side through this route.[4]

Resistance to Gastrointestinal Digestion

A key factor contributing to the bioavailability of VPP is its resistance to degradation by digestive enzymes in the stomach and small intestine.[1][2] The presence of proline residues, particularly the X-Pro-Pro sequence, makes the peptide less susceptible to hydrolysis by gastrointestinal proteases.[3] In vitro models of mammalian gastrointestinal digestion have shown that VPP is hardly digested by these enzymes, suggesting that it can reach the intestine intact to be absorbed.[2]

Quantitative Bioavailability Data

Quantitative data on VPP bioavailability varies across different experimental models. The apparent permeability coefficient (Papp), a measure of the rate of transport across a membrane, is a key parameter in these studies. The food matrix has also been shown to significantly impact bioavailability.

| Experimental Model | Peptide | Apparent Permeability (Papp) (cm/s) | Reference |

| Caco-2 Cell Monolayer | This compound | 0.5 ± 0.1 x 10⁻⁸ | [5] |

| Ex vivo (Ussing Chamber, Rat Jejunum) | This compound | ~5.0 x 10⁻⁸ | [5] |

| Ex vivo (Ussing Chamber, Peyer's Patches) | This compound | 21.0 ± 9.3 x 10⁻⁸ | [5] |

Table 1: Apparent permeability of this compound across different intestinal models.

Studies in catheterized pigs have demonstrated that the portal availability of synthetic VPP is low (around 0.08% of intake) but is dramatically increased when administered within a protein matrix (casein hydrolysate).[6][7] The presence of low-quality protein and fiber in a meal can further enhance the systemic bioavailability of VPP.[6][7]

Distribution

Following absorption into the bloodstream, VPP is distributed to various tissues where it can exert its biological effects. A key site of action for VPP is the vascular endothelium, where ACE is predominantly located. Studies have successfully detected VPP in the aorta of spontaneously hypertensive rats (SHRs) after oral administration.[1][8] Furthermore, fluorescently labeled VPP has been shown to accumulate in the endothelial cells of arterial vessels, which supports its in vivo ACE inhibitory activity.[8]

Metabolism

While resistant to digestion in the gut, once absorbed, VPP is subject to metabolism.

-

Hydrolysis : The primary metabolic pathway for VPP is hydrolysis by peptidases in the plasma and various tissues, breaking it down into its constituent amino acids, Valine and Proline, and potentially the dipeptide Pro-Pro.

-

ACE Inhibition : The biological effect of VPP is intrinsically linked to its "metabolism" in the sense that it interacts with and inhibits the angiotensin-converting enzyme. This interaction prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[9][10]

Below is a diagram illustrating the proposed metabolic pathway of VPP.

Signaling Pathways and Biological Effects

The primary mechanism of action for VPP's antihypertensive effect is through the inhibition of ACE.[11] However, research suggests that VPP and the related tripeptide Ile-Pro-Pro (IPP) may influence other signaling pathways as well. In spontaneously hypertensive rats, oral administration of VPP and IPP has been shown to increase the expression of endothelial nitric oxide synthase (eNOS), which promotes vasodilation.[9] Additionally, these peptides may have anti-inflammatory effects by inhibiting the NF-κB pathway.[10][11]

The diagram below illustrates the signaling pathway associated with VPP's antihypertensive effects.

Experimental Protocols

The study of VPP bioavailability and metabolism relies on a combination of in vitro, ex vivo, and in vivo models.

In Vitro Intestinal Transport Studies (Caco-2 Model)

-

Cell Culture : Human colon adenocarcinoma Caco-2 cells are cultured on semi-permeable filter inserts for approximately 21 days to allow for spontaneous differentiation into a polarized monolayer of enterocyte-like cells with well-defined tight junctions.

-

Transport Experiment : The experiment is initiated by adding VPP solution to the apical (AP) side of the monolayer, which represents the intestinal lumen. Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.

-

Analysis : The concentration of intact VPP in the collected samples is quantified using analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The Papp value is then calculated.

In Vivo Animal Studies

-

Animal Models : Spontaneously hypertensive rats (SHRs) are frequently used to study the antihypertensive effects of VPP in vivo.[1][9] Catheterized pigs have also been employed to determine portal and systemic availability.[6][7]

-

Administration : VPP is typically administered orally via gavage or as a component of the diet.

-

Sample Collection : Blood samples are collected at timed intervals from catheters placed in arteries and veins (e.g., portal vein, carotid artery) to determine the concentration-time profile of VPP. Tissues such as the aorta may also be collected post-mortem for analysis of VPP accumulation.

-

Analytical Methods : Quantification of VPP in plasma and tissue homogenates is most commonly performed using sensitive and specific methods like LC-MS/MS.[12][13]

The general workflow for an in vivo bioavailability study is depicted below.

| Parameter | Description |

| Animal Model | Spontaneously Hypertensive Rat (SHR), Catheterized Pig |

| Administration Route | Oral (Gavage, Dietary) |

| Dosage | Varies by study, e.g., 0.1% VPP in drinking water for mice.[14] |

| Blood Sampling | Via catheters from arteries and/or veins at multiple time points post-administration. |

| Tissue Collection | Aorta, kidney, lung for analysis of peptide accumulation and ACE activity.[1] |

| Sample Preparation | Protein precipitation from plasma, homogenization of tissues. |

| Analytical Method | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). |

Table 2: Summary of Key Methodologies in In Vivo VPP Studies.

Conclusion

The tripeptide this compound exhibits a unique in vivo profile characterized by its resistance to gastrointestinal digestion, which is a prerequisite for its absorption as an intact molecule. The primary mechanism of its intestinal transport is paracellular diffusion, and its bioavailability, though inherently low, can be significantly enhanced by the food matrix. Following absorption, VPP is distributed to target tissues like the vascular endothelium, where it exerts its ACE-inhibitory effects before being metabolized by plasma and tissue peptidases. A thorough understanding of these pharmacokinetic and pharmacodynamic properties, gained through the application of detailed in vitro and in vivo experimental protocols, is essential for the development of VPP as a functional food ingredient for cardiovascular health.

References

- 1. Recent Advances in In Vitro and In Vivo Studies of Antioxidant, ACE-Inhibitory and Anti-Inflammatory Peptides from Legume Protein Hydrolysates | MDPI [mdpi.com]

- 2. Producibility and digestibility of antihypertensive beta-casein tripeptides, this compound and Ile-Pro-Pro, in the gastrointestinal tract: analyses using an in vitro model of mammalian gastrointestinal digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. The angiotensin converting enzyme inhibitory tripeptides Ile-Pro-Pro and this compound show increasing permeabilities with increasing physiological relevance of absorption models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced Lacto-Tri-Peptide Bio-Availability by Co-Ingestion of Macronutrients | PLOS One [journals.plos.org]

- 8. Accumulation of ACE Inhibitory Tripeptides, this compound and Ile-Pro-Pro, in Vascular Endothelial Cells [jstage.jst.go.jp]

- 9. Study of the mechanism of antihypertensive peptides VPP and IPP in spontaneously hypertensive rats by DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (this compound) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Milk-derived peptide this compound (VPP) inhibits obesity-induced adipose inflammation via an angiotensin-converting enzyme (ACE) dependent cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Val-Pro-Pro Signaling in Vascular Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Val-Pro-Pro (VPP), derived from milk proteins, has demonstrated significant potential in cardiovascular health, primarily through its antihypertensive effects. A growing body of evidence suggests that VPP's therapeutic benefits extend to the modulation of vascular smooth muscle cell (VSMC) function, a critical factor in vascular remodeling and the pathogenesis of diseases such as atherosclerosis and hypertension. This technical guide provides an in-depth exploration of the signaling pathways through which VPP exerts its effects on VSMCs. It summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the underlying molecular mechanisms.

Introduction

Vascular smooth muscle cells are the primary cellular component of the medial layer of blood vessels and play a crucial role in regulating vascular tone, blood pressure, and blood flow distribution. Under pathological conditions, VSMCs can undergo phenotypic switching from a quiescent, contractile state to a proliferative, migratory, and synthetic state. This transition is a hallmark of vascular remodeling and contributes significantly to the development of vascular diseases.

The renin-angiotensin system (RAS), and its primary effector peptide Angiotensin II (Ang II), is a potent regulator of VSMC function, promoting vasoconstriction, proliferation, migration, and inflammation[1]. Consequently, inhibition of the RAS is a cornerstone of cardiovascular therapy. This compound (VPP) is a naturally occurring tripeptide with known angiotensin-converting enzyme (ACE) inhibitory activity. Beyond its systemic effects on blood pressure, VPP appears to have direct and indirect effects on vascular cells, including VSMCs. This guide focuses on the current understanding of the molecular signaling pathways modulated by VPP in VSMCs.

VPP's Impact on VSMC Proliferation and Migration

VPP has been shown to inhibit Ang II-induced proliferation and migration of VSMCs. A key mechanism underlying this effect involves intercellular communication between vascular endothelial cells (VECs) and VSMCs mediated by extracellular vesicles (EVs).

Modulation of Endothelial-Derived Extracellular Vesicles

Research indicates that Ang II stimulates VECs to release EVs containing various bioactive molecules, including RNAs. These EVs can then be taken up by VSMCs, promoting their proliferation and migration. VPP has been found to interfere with this process by modulating the EV-mediated transfer of RNAs from Ang II-induced VECs to VSMCs[1]. This suggests an indirect mechanism by which VPP regulates VSMC function, highlighting the importance of the endothelial-mural cell crosstalk in the vascular wall.

Core Signaling Pathways in VSMCs and Potential VPP Intervention

While direct modulation of intracellular signaling pathways in VSMCs by VPP is an area of ongoing research, several key pathways are known to be central to VSMC function and are likely targets for VPP's effects, particularly in the context of counteracting Ang II-induced signaling.

The Renin-Angiotensin System and Downstream Signaling

Angiotensin II, acting through its type 1 receptor (AT1R) on VSMCs, activates a cascade of intracellular signaling events that lead to cellular responses such as contraction, growth, and inflammation[2]. Key downstream pathways include:

-

Phospholipase C (PLC) / Calcium (Ca²⁺) Signaling: Activation of PLC leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, a critical event for VSMC contraction[3][4][5][6][7].

-

RhoA/Rho-kinase (ROCK) Pathway: This pathway is a major regulator of Ca²⁺ sensitization in VSMCs, leading to sustained contraction. It is also involved in cell migration and proliferation[8][9][10][11].

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: Ang II activates several MAPK pathways, including ERK1/2, p38 MAPK, and JNK. These pathways are crucial for cell proliferation, differentiation, and inflammatory responses[2].

-

PI3K/Akt Pathway: This pathway is primarily involved in cell survival and growth.

Given VPP's role as an ACE inhibitor, it indirectly reduces the production of Ang II, thereby downregulating these pro-proliferative and pro-migratory signaling cascades in VSMCs.

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data, such as IC50 values, specifically for the inhibitory effects of VPP on VSMC proliferation and migration. The primary literature focuses more on the qualitative and mechanistic aspects of its action. However, studies on related compounds and pathways provide a framework for the expected dose-dependent effects.

Table 1: Effects of VPP and Related Peptides on Vascular Cell Function

| Peptide | Cell Type | Stimulus | Measured Effect | Quantitative Data | Reference |

| This compound (VPP) | Co-culture of VECs and VSMCs | Angiotensin II | Inhibition of VSMC proliferation and migration | Data not expressed as IC50 | [1] |

| This compound (VPP) | Monocytic THP-1 cells | PMA | Inhibition of adhesion to HUVECs | 1 mM VPP showed significant inhibition | |

| Ile-Pro-Pro (IPP) | Co-culture of VECs and VSMCs | Angiotensin II | Inhibition of VSMC proliferation and migration | Data not expressed as IC50 | [1] |

Experimental Protocols

This section outlines detailed methodologies for key experiments used to investigate the effects of VPP on VSMC signaling pathways.

Cell Culture

-

Vascular Smooth Muscle Cells (VSMCs): Primary VSMCs can be isolated from aortic explants of rats or other species. Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Endothelial Cell (EC) and VSMC Co-culture: To study the indirect effects of VPP, a co-culture system can be established. ECs can be cultured on a porous membrane insert (e.g., Transwell®), which is then placed in a well containing a monolayer of VSMCs. This allows for communication via secreted factors and EVs without direct cell-cell contact[12][13][14][15][16].

VSMC Proliferation Assay

-

Cell Seeding: VSMCs are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

Serum Starvation: Cells are then serum-starved for 24 hours to synchronize their cell cycle.

-

Treatment: Cells are pre-treated with various concentrations of VPP for a specified time (e.g., 1-2 hours) before stimulation with a pro-proliferative agent like Ang II (e.g., 100 nM).

-

Proliferation Measurement:

-

MTT Assay: After 24-48 hours of incubation, MTT solution is added to each well. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

BrdU Incorporation Assay: During the final hours of incubation, BrdU is added to the culture medium. Incorporated BrdU is detected using an anti-BrdU antibody in an ELISA-based assay.

-

VSMC Migration Assay

-

Wound Healing (Scratch) Assay:

-

VSMCs are grown to confluence in 6-well plates.

-

A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

-

The cells are washed to remove debris and then incubated with medium containing VPP and/or Ang II.

-

Images of the wound are captured at different time points (e.g., 0, 12, 24 hours).

-

The rate of wound closure is quantified using image analysis software.

-

-

Transwell Migration Assay (Boyden Chamber):

-

Serum-starved VSMCs are seeded in the upper chamber of a Transwell insert with a porous membrane (e.g., 8 µm pore size).

-

The lower chamber contains medium with a chemoattractant such as Ang II, with or without VPP.

-

After incubation (e.g., 6-24 hours), non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Western Blot Analysis for Signaling Protein Phosphorylation

-

Cell Lysis: After treatment, VSMCs are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-ERK1/2, total ERK1/2, p-Akt, total Akt).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion and Future Directions

The tripeptide this compound demonstrates promising vasoprotective effects by inhibiting key pathological processes in vascular smooth muscle cells, namely proliferation and migration. The current evidence strongly points towards an indirect mechanism of action mediated by the modulation of endothelial cell-derived extracellular vesicles, which subsequently alters VSMC behavior. While VPP's established role as an ACE inhibitor provides a clear rationale for its indirect influence on Ang II-driven signaling in VSMCs, further research is required to elucidate whether VPP has direct effects on intracellular signaling cascades within these cells.

Future investigations should focus on:

-

Determining the specific RNA content of EVs that is altered by VPP treatment.

-

Investigating the direct effects of VPP on MAPK and PI3K/Akt signaling pathways in isolated VSMCs.

-

Establishing dose-response curves and IC50 values for VPP's inhibition of VSMC proliferation and migration.

-

Exploring the potential interplay between VPP and other signaling molecules involved in VSMC phenotypic switching, such as the RhoA/ROCK pathway and calcium signaling.

A deeper understanding of the multifaceted mechanisms of VPP action in the vasculature will be crucial for its development as a therapeutic agent for the prevention and treatment of cardiovascular diseases.

References

- 1. Tripeptides this compound (VPP) and Ile-Pro-Pro (IPP) Regulate the Proliferation and Migration of Vascular Smooth Muscle Cells by Interfering Ang II-Induced Human Umbilical Vein Endothelial Cells Derived EVs Delivering RNAs to VSMCs in the Co-culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Calcium signaling in vascular smooth muscle cells: from physiology to pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium Signaling Dynamics in Vascular Cells and Their Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Calcium in Vascular Smooth Muscle Cell Elasticity and Adhesion: Novel Insights Into the Mechanism of Action [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. RhoA/ROCK Signaling in Vascular Dysfunction: Emerging Insights and Therapeutic Perspectives [sciltp.com]

- 9. sciprofiles.com [sciprofiles.com]

- 10. oaepublish.com [oaepublish.com]

- 11. [Role of Rho/ROCK in the migration of vascular smooth muscle cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endothelial Cell Vascular Smooth Muscle Cell Co-Culture Assay For High Throughput Screening Assays For Discovery of Anti-Angiogenesis Agents and Other Therapeutic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. e-century.us [e-century.us]

- 14. Co-culture models of endothelial cells, macrophages, and vascular smooth muscle cells for the study of the natural history of atherosclerosis | PLOS One [journals.plos.org]

- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 16. Co-culture of endothelial cells and smooth muscle cells affects gene expression of angiogenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tripeptide Val-Pro-Pro: A Technical Guide to its Natural Occurrence in Fermented Dairy Products

For Immediate Release

This technical guide provides an in-depth analysis of the natural occurrence of the bioactive tripeptide Val-Pro-Pro (VPP) in fermented dairy products. Addressed to researchers, scientists, and professionals in drug development, this document outlines the concentrations of VPP in various dairy matrices, details the experimental protocols for its quantification, and explores its primary mechanism of action as an angiotensin-converting enzyme (ACE) inhibitor.

Introduction

This compound (VPP) is a naturally occurring tripeptide derived from the proteolysis of casein during the fermentation of milk. Extensive research has demonstrated the antihypertensive properties of VPP, primarily through the inhibition of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure in the renin-angiotensin system.[1][2][3] This guide serves as a comprehensive resource on the natural sources of VPP in fermented dairy, the methodologies for its analysis, and its physiological effects.

Quantitative Analysis of this compound in Fermented Dairy Products

The concentration of VPP in fermented dairy products is highly variable and depends on factors such as the type of dairy product, the specific starter cultures used, and the duration of fermentation and ripening.[4][5] Cheeses, particularly hard and semi-hard varieties, are among the richest dietary sources of VPP.[4][6]

Table 1: Concentration of this compound (VPP) in Various Fermented Dairy Products

| Dairy Product Category | Specific Variety | VPP Concentration (mg/kg) | Reference(s) |

| Hard Cheese | Hobelkäse (Bernese Oberland) | up to 224.1 | [4][7] |

| Swiss Cheeses (average) | 0 - 224 | [4] | |

| Semi-Hard Cheese | Various Swiss Cheeses | 1 - 120 | [6] |

| Soft Cheese | Various | 0 - 11 | [6] |

Note: The concentrations reported are subject to variations based on the specific manufacturing processes and analytical methods employed.

Formation of this compound during Fermentation

The formation of VPP is a direct result of the proteolytic activity of specific lactic acid bacteria (LAB) on milk caseins. Lactobacillus helveticus is a particularly efficient producer of VPP and is often used in the production of fermented milk products with elevated levels of this bioactive peptide.[8][9][10] The proteolytic system of these bacteria includes cell wall-associated proteinases that break down casein into smaller peptides, including VPP.[10][11]

Below is a diagram illustrating the general workflow for the formation and analysis of VPP in fermented dairy.

Caption: General workflow of VPP formation and analysis.

Experimental Protocols for this compound Quantification

The accurate quantification of VPP in complex dairy matrices requires robust analytical methodologies. The most widely accepted method is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS or MS3).[4][6][12]

Sample Preparation and Peptide Extraction

-

Homogenization: A representative sample of the fermented dairy product is homogenized.

-

Defatting: Lipids are removed from the sample, typically by centrifugation after extraction with a solvent like hexane.

-

Protein Precipitation: Proteins are precipitated using an acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile) and removed by centrifugation.

-

Solid-Phase Extraction (SPE): The resulting supernatant containing the peptides is often further purified and concentrated using SPE cartridges to remove interfering substances.

Chromatographic Separation and Mass Spectrometric Detection

-

HPLC Separation: The extracted peptides are separated on a reverse-phase HPLC column. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an ion-pairing agent like formic acid, is typically used.

-

Mass Spectrometry Detection: The eluting peptides are ionized using electrospray ionization (ESI) and detected by a mass spectrometer. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed, where specific precursor-to-product ion transitions for VPP are monitored for high selectivity and sensitivity.[12] An internal standard, such as a stable isotope-labeled VPP, is often used to ensure accuracy.

Mechanism of Action: ACE Inhibition Signaling Pathway

VPP exerts its primary antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure.[1][13] By inhibiting ACE, VPP prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a subsequent reduction in blood pressure.[2][3]

The following diagram illustrates the signaling pathway of the renin-angiotensin system and the inhibitory action of VPP.

Caption: VPP's inhibitory effect on the ACE pathway.

Conclusion

Fermented dairy products, particularly aged cheeses, represent a significant natural source of the bioactive tripeptide this compound. The concentration of VPP is influenced by the specific starter cultures and processing conditions employed. Accurate quantification of VPP is crucial for the development of functional foods with targeted health benefits and is reliably achieved using LC-MS/MS methodologies. The well-established ACE inhibitory activity of VPP underscores its potential as a natural antihypertensive agent. This guide provides a foundational resource for professionals engaged in the research and development of novel therapeutic and nutraceutical applications of VPP.

References

- 1. Study of the mechanism of antihypertensive peptides VPP and IPP in spontaneously hypertensive rats by DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insights into the inhibitory mechanism of angiotensin-I-converting enzyme by the lactotripeptides IPP and VPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into the inhibitory mechanism of angiotensin‐I‐converting enzyme by the lactotripeptides IPP and VPP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ira.agroscope.ch [ira.agroscope.ch]

- 7. Cardioprotective Peptides from Milk Processing and Dairy Products: From Bioactivity to Final Products including Commercialization and Legislation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Repressive processing of antihypertensive peptides, this compound and Ile-Pro-Pro, in Lactobacillus helveticus fermented milk by added peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Milk-derived peptide this compound (VPP) inhibits obesity-induced adipose inflammation via an angiotensin-converting enzyme (ACE) dependent cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Val-Pro-Pro and Its Impact on Endothelial Function and Nitric Oxide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Val-Pro-Pro (VPP), derived from milk proteins, has garnered significant attention for its potential cardiovascular benefits. Accumulating evidence from in vitro, in vivo, and human studies suggests that VPP plays a crucial role in improving endothelial function, primarily through the modulation of nitric oxide (NO) production. This technical guide provides an in-depth analysis of the effects of VPP on the endothelium, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cardiovascular science and drug development.

Introduction

Endothelial dysfunction, characterized by impaired endothelium-dependent vasodilation, is an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. A key factor in maintaining endothelial health is the bioavailability of nitric oxide (NO), a potent vasodilator synthesized by endothelial nitric oxide synthase (eNOS). The tripeptide this compound (VPP) has emerged as a promising bioactive compound that may mitigate endothelial dysfunction by enhancing NO production. This guide explores the mechanisms and evidence supporting the role of VPP in promoting endothelial health.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative findings from key studies investigating the effects of this compound on endothelial function and related cardiovascular parameters.

Table 1: In Vitro Effects of this compound on Nitric Oxide Production

| Cell Line | VPP Concentration | Outcome Measure | Result | Citation |

| Human Umbilical Vein Endothelial Cells (HUVECs) | > 100 nmol/L | NOx (NO2- and NO3-) concentration in medium | Significantly higher than control | [1] |

Table 2: In Vivo Effects of this compound in Animal Models

| Animal Model | Treatment | Duration | Key Finding | Result | Citation |

| Spontaneously Hypertensive Rats (SHRs) | VPP and IPP | 5 days | eNOS gene expression in aorta | 1.89-fold increase (P<0.05) | [1][2] |

Table 3: Effects of this compound in Human Clinical Trials

| Study Population | Intervention | Duration | Outcome Measure | Result | Citation |

| 24 Male Subjects with Mild Hypertension | Casein hydrolysate containing VPP and IPP | 1 week | Maximum blood flow during reactive hyperemia | Increase from 20.8±6.7 to 30.0±10.4 mL/min/100 mL tissue (p<0.001) | [3] |

| 70 Japanese Subjects with Stage-I Hypertension | Active tablets with 3.4 mg of VPP and IPP | 8 weeks | Change in central systolic blood pressure | -11.0±11.0 mmHg (active) vs. -4.5±9.6 mmHg (placebo) (P<0.01) | [4] |

| 70 Japanese Subjects with Stage-I Hypertension | Active tablets with 3.4 mg of VPP and IPP | 8 weeks | Change in brachial-ankle pulse wave velocity (baPWV) | -73.9±130.0 cm/s (active) vs. -8.4±137.1 cm/s (placebo) (P<0.05) | [4] |

| 25 Subjects with Mild Hypertension | Single oral dose of fermented milk with 25 mg peptides (VPP & IPP) | Acute | Urinary excretion of cGMP | Higher in the active group vs. placebo (p = 0.01) | [5][6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for VPP's action on endothelial cells and the workflows for key experimental protocols.

Proposed Signaling Pathway of this compound in Endothelial Cells

Caption: Proposed signaling pathway for VPP-induced NO production.

Experimental Workflow: Nitric Oxide Measurement (Griess Assay)

References

- 1. Study of the mechanism of antihypertensive peptides VPP and IPP in spontaneously hypertensive rats by DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Casein hydrolysate containing the antihypertensive tripeptides this compound and Ile-Pro-Pro improves vascular endothelial function independent of blood pressure-lowering effects: contribution of the inhibitory action of angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Casein hydrolysate containing this compound and Ile-Pro-Pro improves central blood pressure and arterial stiffness in hypertensive subjects: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ile-Pro-Pro and this compound tripeptide-containing milk product has acute blood pressure lowering effects in mildly hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Val-Pro-Pro using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of the tripeptide Val-Pro-Pro (VPP) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). VPP, a bioactive peptide derived from milk proteins, has garnered significant interest for its potential antihypertensive and anti-inflammatory properties. Accurate and precise quantification of VPP is crucial for pharmacokinetic studies, biomarker discovery, and understanding its mechanism of action.

Introduction

This compound is a tripeptide that has been shown to exhibit inhibitory activity against the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. Its potential therapeutic applications necessitate the development of robust and sensitive analytical methods for its quantification in complex biological samples. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this purpose.

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and method validation for the quantitative determination of this compound.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like VPP from plasma or serum samples.

Materials:

-

Human plasma (or other biological matrix)

-

This compound (analytical standard)

-

Stable isotope-labeled this compound (e.g., this compound-d7) as an internal standard (IS)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. For calibration standards and quality control (QC) samples, add the appropriate volume of VPP working solution. For blank samples, add 10 µL of the initial solvent.

-

Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

-

Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 5 minutes (adjust as needed for optimal separation) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS/MS) Conditions

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 312.2 [M+H]⁺ |

| Product Ions (Q3) | To be determined by direct infusion of a VPP standard. Likely fragments would involve the proline immonium ion (m/z 70.1) and other peptide backbone fragments. A common transition for similar proline-containing peptides is the loss of the C-terminal proline residue. |

| Collision Energy (CE) | To be optimized for each transition to achieve maximum signal intensity. |

| Dwell Time | 100 ms |

MRM Transitions (Hypothetical - requires optimization):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 312.2 | 70.1 | Optimize |

| This compound | 312.2 | 215.1 | Optimize |

| This compound-d7 (IS) | 319.2 | 77.1 | Optimize |

Quantitative Data

The following tables summarize representative quantitative data for the analysis of this compound. This data is based on a published method for VPP in cheese and is provided as a reference for expected performance.[1] Validation in a biological matrix such as human plasma would be required for clinical or pharmacokinetic studies.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Limit of Detection (LOD) | 0.3 ng/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium | 50 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Recovery (%) | Matrix Effect (%) |

| Low | 92.5 | 95.8 |

| High | 94.1 | 97.2 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of this compound from a biological sample.

Signaling Pathways of this compound

This compound is known to exert its biological effects through multiple signaling pathways, primarily related to its antihypertensive and anti-inflammatory properties.

4.2.1. Inhibition of the Renin-Angiotensin System (RAS)

VPP is a known inhibitor of the Angiotensin-Converting Enzyme (ACE), which plays a central role in the Renin-Angiotensin System (RAS) for blood pressure regulation.

References

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay for Val-Pro-Pro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) is a key zinc-dependent metalloprotease in the renin-angiotensin-aldosterone system (RAAS), playing a crucial role in blood pressure regulation. It catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates the vasodilator bradykinin. Consequently, the inhibition of ACE is a primary therapeutic target for managing hypertension and related cardiovascular disorders. Bioactive peptides, such as the milk-derived tripeptide Val-Pro-Pro (VPP), have been identified as natural ACE inhibitors, offering potential as nutraceuticals and alternative therapies for hypertension.[1][2]

This document provides a detailed protocol for the in vitro assessment of the ACE inhibitory activity of the tripeptide this compound (VPP). The described methodology is based on the widely used spectrophotometric assay involving the hydrolysis of the synthetic substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE. The enzymatic reaction yields hippuric acid (HA) and the dipeptide histidyl-leucine. The extent of ACE inhibition is determined by quantifying the amount of hippuric acid produced.

Principle of the Assay

The in vitro ACE inhibition assay is based on the enzymatic cleavage of HHL by ACE. In the presence of an inhibitor like VPP, the activity of ACE is reduced, leading to a decrease in the amount of hippuric acid formed. The concentration of hippuric acid can be quantified by measuring its absorbance at 228 nm following extraction with ethyl acetate. The percentage of ACE inhibition is calculated by comparing the amount of hippuric acid produced in the presence of the inhibitor to that produced in a control reaction without the inhibitor. From this, the half-maximal inhibitory concentration (IC50) of the inhibitor can be determined.[3][4]

Quantitative Data for this compound

The ACE inhibitory activity of this compound is typically reported as an IC50 value, which represents the concentration of the peptide required to inhibit 50% of the ACE activity under the specified assay conditions.

| Compound | IC50 Value (μM) | Source |

| This compound | 9 | --INVALID-LINK--, Citing Nakamura Y, et al. (1995)[1] |

| Captopril | ~0.0011 - 0.0025 | (Reference drug, for comparison)[5] |

Experimental Protocol

This protocol is adapted from established methodologies for spectrophotometric ACE inhibition assays.[4][6]

Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich, A6778)

-

This compound (VPP), synthetic peptide

-

Hippuryl-L-histidyl-L-leucine (HHL) (e.g., Sigma-Aldrich, H-1635)

-

Hippuric acid (HA) (for standard curve)

-

Captopril (positive control)

-

Sodium Borate Buffer (100 mM, pH 8.3, containing 300 mM NaCl)

-

Hydrochloric Acid (HCl), 1 M

-

Ethyl Acetate

-

Deionized Water

-

Microcentrifuge tubes

-

UV-Vis Spectrophotometer or Microplate Reader

Solution Preparation

-

ACE Solution (100 mU/mL): Reconstitute lyophilized ACE in cold deionized water to the desired concentration. Prepare fresh and keep on ice.

-

HHL Solution (5 mM): Dissolve HHL in Sodium Borate Buffer. Prepare fresh.

-

VPP Stock Solution: Prepare a stock solution of VPP in deionized water. The concentration should be high enough to allow for serial dilutions to cover the expected IC50 range.

-

Captopril Stock Solution: Prepare a stock solution of captopril in deionized water for use as a positive control.

-

Hippuric Acid Standards: Prepare a series of hippuric acid standards in Sodium Borate Buffer (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.8 mM) to generate a standard curve.

Assay Procedure

-

Pre-incubation:

-

In a microcentrifuge tube, add 20 µL of the this compound solution at various concentrations.

-

For the control (100% ACE activity), add 20 µL of Sodium Borate Buffer instead of the inhibitor.

-

For the blank, add 20 µL of Sodium Borate Buffer.

-